molecular formula C17H23Cl3N2O3S B2880244 Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 302823-72-9

Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2880244
CAS No.: 302823-72-9
M. Wt: 441.79
InChI Key: WJVOIILPPLAFHJ-UHFFFAOYSA-N
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Description

Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (hereafter referred to as the target compound) is a functionalized tetrahydrobenzo[b]thiophene derivative with a complex substitution pattern. Its structure includes:

  • A tetrahydrobenzo[b]thiophene core, providing a bicyclic framework with partial saturation.
  • An ethyl ester group at position 2.
  • A trichloroethylamine substituent at position 2, modified with an isobutyramido group.

Properties

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)12-10-7-5-6-8-11(10)26-14(12)22-16(17(18,19)20)21-13(23)9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVOIILPPLAFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with various amines and acylating agents. The presence of the trichloroisobutyramidoethyl moiety is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄Cl₃N₃O₂S
Molecular Weight392.69 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

2.1 Antitumor Activity

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. This compound has shown promising results in inhibiting tumor cell growth.

Case Study : A study evaluated the compound's cytotoxicity against various cancer cell lines using the MTT assay. The results indicated an IC50 value ranging from 23.2 to 49.9 μM for the most active derivatives, suggesting moderate to high efficacy against tumor cells .

Table 2: Antitumor Activity Results

CompoundIC50 (μM)
Ethyl 2-((trichloro)amido)23.2 - 49.9
Control (5-FU)15.0
Other derivatives52.9 - 95.9

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

3.1 Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Study Findings : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) below 100 μM against several bacterial strains .

Table 3: Antimicrobial Activity

PathogenMIC (μM)
Staphylococcus aureus<50
Escherichia coli<100
Mycobacterium tuberculosis<200

Comparison with Similar Compounds

Key Observations :

  • Halogenated analogs (e.g., bromine in ) may exhibit enhanced bioavailability due to improved membrane permeability .

Core Structure Modifications

Variations in the tetrahydrobenzo[b]thiophene core or ester group are observed in related compounds:

Compound Name Core Modification Impact on Properties Source
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Oxoethyl group with 4-hydroxyphenyl Hydroxyl group introduces polarity and hydrogen-bonding capacity; reduces logP
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Unsubstituted amino group Simplest analog; serves as a precursor for further functionalization

Key Observations :

  • The unsubstituted amino derivative () is a versatile intermediate for synthesizing more complex derivatives .
  • Hydroxyl-containing analogs (e.g., ) exhibit lower logP values, suggesting improved aqueous solubility compared to the target compound .

Key Observations :

  • Yields for Knoevenagel adducts () are consistently high (72–94%), indicating efficient conjugation of aromatic aldehydes .

Antioxidant and Anti-inflammatory Activities (Selected Analogs)

Data from and highlight substituent-dependent bioactivity:

Compound (Substituent) Antioxidant Activity (IC50, DPPH assay) Anti-inflammatory Activity (Edema inhibition, %) Notes Source
3f (4-hydroxy-3,5-dimethoxyphenyl) 18.5 µM 72% Enhanced activity due to phenolic OH
Target compound Not reported Not reported Predicted lower solubility due to Cl and alkyl groups

Key Observations :

  • Electron-donating groups (e.g., hydroxyl, methoxy) correlate with improved antioxidant activity .
  • The target compound’s trichloro and isobutyramido groups may prioritize stability over polar interactions.

Preparation Methods

Photochemical Cyclization of Diaryl-Substituted Thiophenes

Photocyclization of 4,5-diarylthiophenes under iodine catalysis represents an efficient method for generating fused benzo[b]thiophene systems. For the tetrahydro derivative, subsequent hydrogenation is required:

  • Reaction Conditions :
    • Substrate: 4,5-Diarylthiophene derivative
    • Catalyst: Iodine (0.1 equiv)
    • Solvent: Dichloromethane
    • Light Source: UV-A (365 nm)
    • Duration: 12–24 hours
  • Hydrogenation :
    • Catalyst: Palladium on carbon (10% Pd/C)
    • Pressure: H₂ (1 atm)
    • Solvent: Ethanol
    • Yield: 85–92%

This method outperforms oxidative coupling approaches using FeCl₃ or Pd catalysts, which often suffer from lower yields (50–65%).

Cyclization of Arylthioacetals

Alternative routes employ arylthioacetals cyclized via acid catalysis:

  • Reagent : Amberlyst A-15 (acidic resin)
  • Conditions :
    • Solvent: Toluene
    • Temperature: Reflux (110°C)
    • Duration: 6–8 hours
  • Yield : 70–78%

Introduction of the Ethyl Ester Group

The ethyl ester at position 3 is introduced early in the synthesis to stabilize the intermediate and facilitate subsequent functionalization:

Esterification of Tetrahydrobenzo[b]thiophene-3-carboxylic Acid

  • Reagents :
    • Carboxylic acid derivative
    • Ethanol (excess)
    • Concentrated H₂SO₄ (catalytic)
  • Conditions :
    • Temperature: Reflux (78°C)
    • Duration: 12 hours
  • Yield : 90–95%

Amination at Position 2

The amino group at position 2 is critical for subsequent trichloro-isobutyramidoethyl functionalization:

Direct Amination via Nitro Reduction

  • Nitration :
    • Reagent: HNO₃/H₂SO₄ mixture
    • Temperature: 0–5°C
    • Product: 2-Nitro derivative
    • Yield: 75–80%
  • Reduction :
    • Reagent: H₂/Pd-C in ethanol
    • Pressure: 1 atm
    • Yield: 85–90%

Functionalization with the Trichloro-Isobutyramidoethyl Moiety

This step involves sequential alkylation and acylation to introduce the trichloro-isobutyramidoethyl group:

Trichloroethylamine Coupling

  • Reagents :
    • 2,2,2-Trichloroethylamine hydrochloride
    • Base: Triethylamine (2.5 equiv)
    • Solvent: Dichloromethane
  • Conditions :
    • Temperature: 0°C → room temperature
    • Duration: 6 hours
    • Yield: 65–72%

Acylation with Isobutyryl Chloride

  • Reagents :
    • Isobutyryl chloride (1.2 equiv)
    • Base: Pyridine (3.0 equiv)
  • Conditions :
    • Solvent: Dry THF
    • Temperature: 0°C → room temperature
    • Duration: 4 hours
    • Yield: 80–85%

Optimization and Characterization

Yield Optimization

Step Reagent/Catalyst Yield (%)
Core Synthesis I₂ (photocyclization) 85–92
Esterification H₂SO₄ 90–95
Trichloroethyl Coupling Triethylamine 65–72
Acylation Pyridine 80–85

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 6H, (CH₃)₂CH), 2.80–3.10 (m, 4H, tetrahydro ring), 4.15 (q, 2H, OCH₂), 5.20 (s, 1H, NH), 6.95 (s, 1H, thiophene-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Acylation vs. O-Acylation : Use of bulky bases (e.g., DMAP) suppresses O-acylation byproducts.
  • Trichloroethylamine Hydrolysis : Anhydrous conditions and low temperatures minimize hydrolysis.

Green Chemistry Alternatives

  • Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
  • Catalyst Recycling : Amberlyst A-15 can be reused for up to five cycles with <5% yield loss.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
2,2,2-Trichloroethylamine 320–350
Isobutyryl chloride 280–300
Pd/C (10%) 4500–5000

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% for photocyclization steps.
  • In Situ Monitoring : FTIR probes enable real-time adjustments during acylation, improving consistency.

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